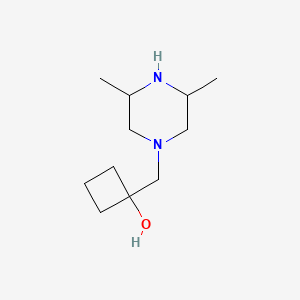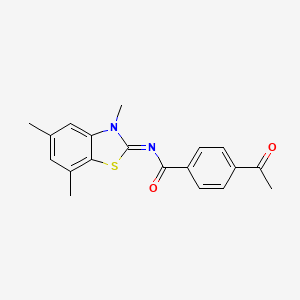![molecular formula C14H13ClO2 B2840924 4-(chloromethyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one CAS No. 637750-25-5](/img/structure/B2840924.png)
4-(chloromethyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(chloromethyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one” is a derivative of 2H/4H-chromene , an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . It is a thiol-reactive, cell-permeant fluorescent probe that easily passes through cell membranes .
Synthesis Analysis
The synthesis of 2H/4H-chromene analogs, which “this compound” is part of, has been achieved through several routes . For instance, the green catalyst 3-nitrophenylboronic acid method was employed for the preparation of 2-amino-4H-chromenes through the multi-component condensation of one-pot reaction with various phenol, malononitrile, and aromatic aldehydes in ethanol .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the 2H/4H-chromene structure . The name of 2H- and 4H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen . 4H-chromen-4-one and 2H-chromen-2-one patterns are tracked once sp3 carbon is substituted by a carbonyl function .
Scientific Research Applications
Synthesis and Biological Activities
4-(Chloromethyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one derivatives have been explored for their synthesis methodologies and potential biological activities. Modified coumarins, including the mentioned compound, have been synthesized through various chemical reactions, including Mannich base formation. These compounds have shown promising pharmacological properties, such as stimulatory effects on the central and peripheral nervous systems, with indications of neuroleptic and tranquilizing activities in pharmacological screenings (Garazd et al., 2002).
Fluorinated Derivatives Synthesis
Fluorinated derivatives of 4H-benzo[h]chromen-4-one, closely related to the chloromethyl compound, have been synthesized to explore their potential applications in various fields. These fluorinated compounds are obtained through one-pot aldolization and intramolecular reactions, highlighting the versatility and reactivity of the chromenone backbone in creating novel molecules with potential utility in medicinal chemistry and material sciences (Médebielle et al., 2008).
Structural and Interaction Studies
The crystal structure and molecular interactions of derivatives of 4H-chromen-4-one, including chloromethyl variants, have been extensively studied to understand their chemical and physical properties better. These studies contribute to the design of new compounds with desired properties for applications in drug design, materials science, and other areas (Ishikawa & Watanabe, 2014).
Antimicrobial Activities
Compounds structurally similar to this compound have been investigated for their antimicrobial activities. These studies are crucial for identifying new potential antimicrobial agents in response to the growing concern over antibiotic resistance. The crystal structure and docking studies of these compounds provide insights into their mechanism of action and potential for development as antimicrobial drugs (Okasha et al., 2022).
properties
IUPAC Name |
4-(chloromethyl)-6,7,8,9-tetrahydrobenzo[g]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c15-8-11-7-14(16)17-13-6-10-4-2-1-3-9(10)5-12(11)13/h5-7H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZIJOCDAWDYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

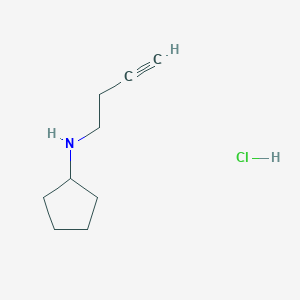
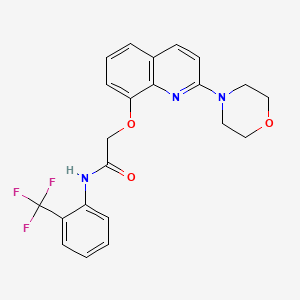

![N-[4-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2840845.png)
![2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride](/img/structure/B2840847.png)
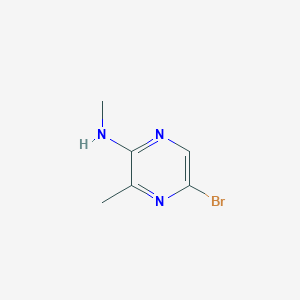

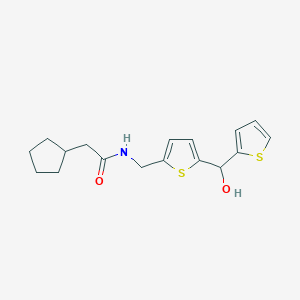
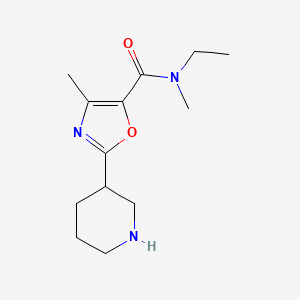

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone](/img/structure/B2840858.png)
![N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2840859.png)
